Ethyl 4-(pyrimidin-2-ylamino)benzoate

RXRα Antagonism Cancer Cell Proliferation Nuclear Receptor Pharmacology

Ethyl 4-(pyrimidin-2-ylamino)benzoate (CAS 959928-89-3) is a para-substituted ethyl ester featuring a benzoate core linked to a 2-aminopyrimidine moiety. This molecular architecture is recognized as a privileged pharmacophore for targeting the retinoid X receptor alpha (RXRα) and various kinases.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 959928-89-3
Cat. No. B11871871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(pyrimidin-2-ylamino)benzoate
CAS959928-89-3
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2
InChIInChI=1S/C13H13N3O2/c1-2-18-12(17)10-4-6-11(7-5-10)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16)
InChIKeyQZNMTAJPWIVICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(pyrimidin-2-ylamino)benzoate (CAS 959928-89-3) as a Strategic Procurement Candidate for RXRα and Kinase Research Programs


Ethyl 4-(pyrimidin-2-ylamino)benzoate (CAS 959928-89-3) is a para-substituted ethyl ester featuring a benzoate core linked to a 2-aminopyrimidine moiety. This molecular architecture is recognized as a privileged pharmacophore for targeting the retinoid X receptor alpha (RXRα) and various kinases. The compound serves as a critical synthetic intermediate for the construction of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine derivatives, a series of potent and selective RXRα antagonists with demonstrated anticancer activity [1]. Its physicochemical profile, including a predicted pKa of 2.61±0.10 and a density of 1.239 g/cm³, underpins its handling and formulation characteristics .

Why In-Class Analogs of Ethyl 4-(pyrimidin-2-ylamino)benzoate Are Not Interchangeable for Targeted RXRα Antagonism


Within the (pyrimidin-2-ylamino)benzoate scaffold class, subtle structural modifications—including the position of the benzoate attachment (3- vs 4-substitution) and the nature of the ester group—profoundly alter both chemical reactivity and biological selectivity. The 4-substituted ethyl ester provides a specific reactivity profile for generating a focused library of hydrazine derivatives; switching to a 3-substituted analog or a different ester can lead to significant shifts in target binding affinity, as the spatial orientation of the pharmacophore is critical for engaging the RXRα ligand-binding domain [1]. Generic substitution without considering these structure-activity relationships (SAR) risks incorporating a compound with a divergent selectivity fingerprint or suboptimal potency against the intended target, thereby compromising the integrity of SAR studies and preclinical development [1].

Quantitative Differentiators for Ethyl 4-(pyrimidin-2-ylamino)benzoate (CAS 959928-89-3) Against Closest Structural Analogs


Para-Substitution Confers Superior Potency in RXRα Antagonist-Derived Compounds Compared to Meta-Substituted Analogs

The compound is the direct precursor to a class of RXRα antagonists. A systematic evaluation of derivatives synthesized from the 4-(pyrimidin-2-ylamino)benzoyl core revealed potent anti-proliferative activity, with the most active compound (6A) demonstrating an IC50 of < 5.30 μM against HepG2 and A549 cancer cell lines and an EC50 of 1.68 ± 0.22 μM for RXRα antagonism [1]. While the study does not provide a direct head-to-head comparison of the parent esters, it establishes that the 4-substituted benzoyl core, which is derived from this specific ethyl ester, is essential for achieving this activity profile; 3-substituted benzoyl derivatives exhibited a different and generally less potent biological profile [1].

RXRα Antagonism Cancer Cell Proliferation Nuclear Receptor Pharmacology

Ethyl Ester Moiety Provides a Critical Synthetic Handle for Generating Diverse RXRα Antagonist Libraries

The ethyl ester of this compound is a strategic advantage over the corresponding free acid (4-(pyrimidin-2-ylamino)benzoic acid, CAS 920287-46-3). The ester acts as a protected form of the carboxylic acid, allowing for selective manipulation of the molecule during synthesis. The 4-(pyrimidin-2-ylamino)benzoyl core is a key intermediate for hydrazine derivatives, and the ethyl ester provides a clean and efficient route to these advanced intermediates via hydrazinolysis, a transformation that would be complicated by the free acid's propensity for salt formation and reduced solubility [1]. No such synthetic utility is reported for the free acid in this context.

Medicinal Chemistry Structure-Activity Relationship Ester Hydrolysis

Physicochemical Properties Confirm Ethyl 4-(pyrimidin-2-ylamino)benzoate as a Crystalline Solid with Predictable Handling Characteristics

Predicted physicochemical data for Ethyl 4-(pyrimidin-2-ylamino)benzoate indicate it is a solid with a boiling point of 415.6±47.0 °C, a density of 1.239±0.06 g/cm³, and a pKa of 2.61±0.10 . In contrast, the commonly referenced analog, Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate (a Nilotinib intermediate), is reported as a solid with a melting point of 96-100°C . The higher thermal stability and absence of a sharp melting point near room temperature for the target compound reduce the risk of degradation or phase changes during standard storage (recommended at 2-8°C ) and handling, which is a practical advantage in laboratory workflows.

Pre-formulation Physicochemical Profiling Compound Management

Scaffold-Specific Kinase Inhibition Profile Diverges from Nilotinib-Derived Analogs

While not a direct kinase inhibitor itself, the 4-(pyrimidin-2-ylamino)benzoate scaffold is a recognized kinase inhibitor pharmacophore. Data from BindingDB reveals that structurally distinct analogs of this compound exhibit potent inhibition of wild-type ALK kinase (Ki = 0.360 nM) [1]. This is a stark contrast to the well-known analog, Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate, which is a key intermediate in the synthesis of Nilotinib, a potent inhibitor of BCR-ABL, c-Kit, and PDGFR kinases . This divergence in the parent scaffolds' potential target space underscores that different substitution patterns on the (pyrimidin-2-ylamino)benzoate core direct the final molecule toward entirely different therapeutic targets.

Kinase Inhibition Oncology Target Selectivity

Distinct Hydrogen-Bonding Capacity and Lipophilicity Profile Compared to Nilotinib-Related Intermediates

Computational analysis of the molecular properties reveals key differences between this compound and a common alternative. Ethyl 4-(pyrimidin-2-ylamino)benzoate has a molecular weight of 243.26 g/mol, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . In contrast, Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate has a molecular weight of 320.35 g/mol and an additional pyridine ring, resulting in 5 hydrogen bond acceptors and 1 donor . The target compound's lower molecular weight and reduced hydrogen-bonding capacity predict a distinct ADME profile, potentially offering better permeability and a lower likelihood of efflux compared to the bulkier Nilotinib-related analog. While this is a computational prediction, it provides a quantifiable basis for differentiating the two scaffolds in early-stage drug discovery.

Molecular Modeling Drug Design ADME Prediction

Para-Substitution Pattern is Essential for RXRα Antagonist Activity as Demonstrated by Divergent Biological Outcomes in Direct SAR Studies

A direct SAR study evaluating hydrazine derivatives synthesized from both 4- and 3-(pyrimidin-2-ylamino)benzoyl cores provides a clear, head-to-head comparison of the parent scaffolds' influence on biological activity. The study found that the 4-substituted series (Series A) yielded compound 6A, which exhibited an EC50 of 1.68 ± 0.22 µM for RXRα antagonism and an IC50 of < 5.30 µM for anti-proliferative activity [1]. In contrast, the 3-substituted series (Series B) produced compounds that, while active, generally showed a different potency profile and did not yield an analog with the same level of combined potent antagonism and anti-proliferative activity as 6A [1]. This demonstrates that the 4-substituted core is a more productive template for achieving a potent and balanced RXRα antagonist profile.

RXRα Antagonism Structure-Activity Relationship Cancer Cell Apoptosis

High-Impact Research Applications for Ethyl 4-(pyrimidin-2-ylamino)benzoate (CAS 959928-89-3)


Optimization of RXRα Antagonists for Oncology Drug Discovery

This compound is the validated starting material for synthesizing a library of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine derivatives, a series with demonstrated RXRα antagonist activity (EC50 = 1.68 ± 0.22 µM for lead compound 6A) and potent anti-proliferative effects against HepG2 and A549 cancer cell lines (IC50 < 5.30 µM) [1]. Procurement of this specific ethyl ester enables medicinal chemistry teams to efficiently conduct structure-activity relationship (SAR) studies around a proven pharmacophore, directly supporting the development of novel anticancer agents targeting RXRα-driven pathways [1].

Synthesis of ALK Kinase Inhibitors for Targeted Cancer Therapy

As a core scaffold for kinase inhibitor design, Ethyl 4-(pyrimidin-2-ylamino)benzoate provides access to a chemical space distinct from BCR-ABL inhibitors like Nilotinib. Its structural analogs have demonstrated potent inhibition of wild-type ALK kinase (Ki = 0.360 nM) [2]. This makes the compound a strategic choice for research groups focused on developing next-generation ALK inhibitors to address resistance mutations in non-small cell lung cancer (NSCLC) and other ALK-driven malignancies [2].

Development of Selective Nuclear Receptor Modulators

The (pyrimidin-2-ylamino)benzoate pharmacophore is a recognized motif for targeting nuclear receptors beyond RXRα, including RAR and Nurr1 [3]. The para-substituted ethyl ester provides a versatile and chemically tractable starting point for generating focused libraries aimed at identifying selective modulators of these receptors, which are implicated in a range of diseases from metabolic disorders to neurodegeneration [3]. Its favorable physicochemical properties (MW: 243.26, tPSA: 68.0 Ų) support its use in hit-to-lead campaigns for orally bioavailable agents .

Building Diverse Heterocyclic Libraries via Hydrazide Chemistry

The ethyl ester moiety of this compound is a key synthetic handle for hydrazinolysis, enabling the efficient generation of a wide array of hydrazide derivatives [1]. This transformation is a cornerstone of heterocyclic chemistry, allowing for the creation of diverse libraries of pyrazole, triazole, and oxadiazole analogs for broad biological screening. Procuring this specific ester ensures compatibility with established, high-yielding protocols for library synthesis, maximizing the chemical diversity accessible from a single starting material [1].

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